

# PF-06842874: A Discontinued CDK4/6 Inhibitor for Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-06842874 |           |
| Cat. No.:            | B10860381   | Get Quote |

**PF-06842874** is a small molecule, orally administered inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6) that was under development by Pfizer for the treatment of pulmonary arterial hypertension (PAH).[1][2][3][4] The compound was granted Orphan Drug status for this indication in the United States.[1][2][5] However, its development was discontinued during Phase 1 clinical trials.[1][6]

Due to the early termination of its development, there is a significant lack of publicly available, in-depth technical information regarding the pharmacokinetics and pharmacodynamics of **PF-06842874**. The comprehensive quantitative data and detailed experimental protocols required for a full technical guide are not available in the public domain.

# **Limited Available Information:**



| Attribute                 | Information                                                         |
|---------------------------|---------------------------------------------------------------------|
| Compound Name             | PF-06842874                                                         |
| Class                     | Small Molecule                                                      |
| Mechanism of Action       | Cyclin-dependent kinase 4 (CDK4) and 6 (CDK6) inhibitor[1][2][3][4] |
| Originator                | Pfizer[1]                                                           |
| Indication                | Pulmonary Arterial Hypertension[1][2][3][4]                         |
| Orphan Drug Status        | Yes, for Pulmonary Arterial Hypertension in the USA[1][2][5]        |
| Highest Development Phase | Phase 1 Clinical Trials[2][3][4]                                    |
| Development Status        | Discontinued[1][6]                                                  |

# Mechanism of Action: CDK4/6 Inhibition

As a CDK4/6 inhibitor, **PF-06842874** was designed to target the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a key regulator of the cell cycle. The binding of D-type cyclins to CDK4 and CDK6 initiates the phosphorylation of the Rb protein. This phosphorylation event releases the transcription factor E2F, allowing for the transcription of genes necessary for the transition from the G1 phase to the S phase of the cell cycle, thereby promoting cell proliferation. By inhibiting CDK4 and CDK6, **PF-06842874** would prevent the phosphorylation of Rb, leading to cell cycle arrest in the G1 phase. In the context of pulmonary arterial hypertension, this mechanism was likely intended to inhibit the proliferation of pulmonary artery smooth muscle cells, a key pathological feature of the disease.

# **Signaling Pathway**







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



# References

- 1. PF 06842874 AdisInsight [adisinsight.springer.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [PF-06842874: A Discontinued CDK4/6 Inhibitor for Pulmonary Arterial Hypertension]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860381#pharmacokinetics-and-pharmacodynamics-of-pf-06842874]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com